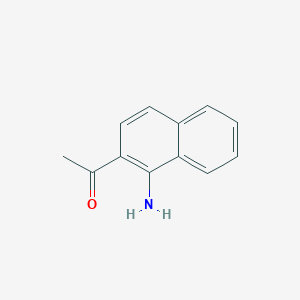

1-(1-Aminonaphthalen-2-yl)ethan-1-one

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(1-aminonaphthalen-2-yl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO/c1-8(14)10-7-6-9-4-2-3-5-11(9)12(10)13/h2-7H,13H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRTUCZUPMWNTNY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C2=CC=CC=C2C=C1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies

Established Synthetic Pathways to 1-(1-Aminonaphthalen-2-yl)ethan-1-one

Established synthetic routes to this compound often rely on classical aromatic substitution reactions and subsequent functional group manipulations. These methods are foundational in organic synthesis and provide reliable access to the target compound.

Acylation reactions are a cornerstone of synthetic organic chemistry for the introduction of an acyl group onto an aromatic ring. In the context of synthesizing this compound, the starting material is typically a derivative of 1-aminonaphthalene.

The Friedel-Crafts acylation is a classic method for the synthesis of aryl ketones. sigmaaldrich.com However, the direct Friedel-Crafts acylation of 1-aminonaphthalene presents challenges. The amino group is a strong Lewis base and can coordinate with the Lewis acid catalyst (e.g., AlCl₃), deactivating it and preventing the reaction from proceeding. nih.gov Furthermore, the amino group is a potent activating group, which can lead to polysubstitution and a lack of regioselectivity.

To circumvent these issues, a common strategy involves the protection of the amino group. Acetylation of 1-aminonaphthalene to form N-(naphthalen-1-yl)acetamide is a frequently employed tactic. The resulting acetamido group is still an activating group but is less basic and less prone to coordination with the Lewis acid catalyst. The N-(naphthalen-1-yl)acetamide can then be subjected to Friedel-Crafts acylation.

Another relevant approach is the Fries rearrangement of N-acyl aminonaphthalene derivatives. organic-chemistry.orgwikipedia.orgthermofisher.comlscollege.ac.in In this reaction, an N-acyl aminonaphthalene is treated with a Lewis acid to induce the migration of the acyl group from the nitrogen atom to the aromatic ring, yielding an aminoaryl ketone. The regioselectivity of the Fries rearrangement is often dependent on reaction conditions such as temperature and the choice of Lewis acid.

| Reaction | Substrate | Reagents | Key Features |

| Friedel-Crafts Acylation | N-(naphthalen-1-yl)acetamide | Acylating agent (e.g., acetyl chloride), Lewis acid (e.g., AlCl₃) | Protection of the amino group is necessary to prevent catalyst deactivation and control reactivity. |

| Fries Rearrangement | N-Acetyl-1-aminonaphthalene | Lewis acid (e.g., AlCl₃) | Intramolecular rearrangement of the acetyl group from the nitrogen to the naphthalene (B1677914) ring. |

The regioselectivity of electrophilic aromatic substitution on the naphthalene ring is a critical aspect of the synthesis of this compound. The directing effect of the substituent already present on the naphthalene ring dictates the position of the incoming electrophile.

The amino group (-NH₂) is a powerful activating and ortho, para-directing group. libretexts.orgyoutube.comwikipedia.orgscispace.com In the case of 1-aminonaphthalene, the positions most susceptible to electrophilic attack are C2, C4, and C5 (peri-position). Direct acylation, if it were to proceed, would likely yield a mixture of products with the 4-acylated product often being the major isomer due to steric hindrance at the 2-position and the electronic preference for para-substitution.

When the amino group is protected as an acetamido group (-NHCOCH₃), it remains an ortho, para-director, but its activating effect is attenuated. The steric bulk of the acetamido group can also influence the regioselectivity, potentially favoring substitution at the less hindered 4-position. Therefore, achieving acylation at the 2-position in the presence of a 1-amino or 1-acetamido group is challenging and often requires specific reaction conditions or alternative synthetic strategies.

The regioselectivity of the Fries rearrangement is also subject to reaction parameters. Generally, lower temperatures favor the formation of the para-isomer, while higher temperatures promote the formation of the ortho-isomer. wikipedia.org This temperature dependence can be exploited to influence the product distribution in the synthesis of aminoaryl ketones.

| Substituent on Naphthalene Ring | Directing Effect | Predicted Position of Acylation |

| -NH₂ (Amino) | Activating, ortho, para-director | C4 (major), C2 (minor) |

| -NHCOCH₃ (Acetamido) | Activating, ortho, para-director | C4 (major), C2 (minor) |

An alternative and often more regioselective approach to this compound involves the introduction of the acetyl and nitro groups in a controlled manner, followed by the selective reduction of the nitro group to an amine.

This strategy typically begins with 2-acetylnaphthalene. Nitration of 2-acetylnaphthalene would be expected to introduce a nitro group onto the naphthalene ring. The acetyl group is a deactivating and meta-directing group in benzene chemistry; however, in naphthalenes, the directing effects are more complex. Electrophilic substitution on a naphthalene ring bearing a deactivating group at the 2-position generally directs the incoming electrophile to the 5- and 8-positions. To obtain the desired 1-nitro-2-acetylnaphthalene, a different synthetic sequence might be necessary, or specific nitrating conditions would need to be employed.

Assuming the successful synthesis of 1-nitro-2-acetylnaphthalene, the subsequent step is the selective reduction of the nitro group to an amino group in the presence of the ketone functionality. Several reagents and catalytic systems are known to achieve this chemoselective transformation. chegg.comorganic-chemistry.orgnih.gov Common methods include catalytic hydrogenation using specific catalysts such as platinum or palladium, or chemical reduction with reagents like tin(II) chloride (SnCl₂) in hydrochloric acid, or iron in acetic acid. stackexchange.comechemi.com

| Precursor | Reaction | Reagents/Catalyst | Key Features |

| 1-Nitro-2-acetylnaphthalene | Selective Nitro Reduction | SnCl₂/HCl, Fe/CH₃COOH, Catalytic Hydrogenation (e.g., Pd/C) | The choice of reducing agent is crucial to avoid the reduction of the ketone group. |

Acylation Reactions of Aminonaphthalenes

Advanced Synthetic Transformations and Convergent Strategies

Beyond the classical approaches, advanced synthetic methods offer alternative and potentially more efficient routes to this compound. These strategies often involve the interconversion of functional groups already present on the naphthalene ring.

Functional group interconversion (FGI) provides a powerful tool for the synthesis of complex molecules by transforming one functional group into another. In the context of this compound synthesis, several FGI strategies can be envisioned.

One plausible route involves the Beckmann rearrangement of an oxime derived from 2-acetylnaphthalene. The reaction of 2-acetylnaphthalene with hydroxylamine hydrochloride can yield the corresponding ketoxime. Treatment of this oxime with a reagent such as polyphosphoric acid can induce a Beckmann rearrangement to afford N-(2-acetylnaphthalen-1-yl)acetamide. Subsequent hydrolysis of the amide would then yield the target 1-amino-2-acetylnaphthalene. google.com

Another potential FGI pathway could start from 1-amino-2-naphthoic acid. The carboxylic acid functionality could be converted to the desired acetyl group. This transformation can be achieved through various methods, such as conversion to the corresponding acid chloride followed by reaction with an organocuprate reagent (e.g., lithium dimethylcuprate) or through a Weinreb amide intermediate.

| Starting Material | Key Transformation | Intermediate | Final Step |

| 2-Acetylnaphthalene | Oximation followed by Beckmann Rearrangement | N-(2-acetylnaphthalen-1-yl)acetamide | Hydrolysis |

| 1-Amino-2-naphthoic acid | Conversion of carboxylic acid to ketone | Weinreb amide or Acid Chloride | Reaction with an organometallic reagent |

Multi-Component Reactions for Complex Scaffolds

The structure of this compound, featuring both an amino group and a reactive acetyl group, makes it a valuable precursor for the synthesis of complex molecular scaffolds through multi-component reactions (MCRs). MCRs are highly efficient chemical processes where three or more reactants combine in a single step to form a product that incorporates substantial parts of all the initial components.

One significant application of this compound is in the construction of heterocyclic systems, such as pyrimidines and their fused analogues. The general strategy involves the initial condensation of the acetyl group of this compound with an aromatic aldehyde to form a chalcone intermediate. This α,β-unsaturated ketone can then act as a key building block in subsequent cyclization reactions.

For instance, the reaction of this chalcone with guanidine hydrochloride in the presence of a base is a well-established method for constructing a pyrimidine ring. bu.edu.egias.ac.in This transformation results in the formation of complex thiophene-linked pyrimidopyrimidines, which are of interest for their potential applications in medicinal chemistry. ias.ac.in The versatility of this approach allows for the creation of a diverse library of compounds by varying the aldehyde and the third component in the reaction.

The reaction pathway for the synthesis of pyrimidine derivatives from a 1,3-bifunctional three-carbon fragment (like the chalcone derived from this compound) and an amidine (like guanidine) is a widely utilized method for building the pyrimidine nucleus. bu.edu.eg

Optimization of Reaction Conditions and Yield Enhancement

The synthesis of this compound and related compounds can be achieved through various methods, with the optimization of reaction conditions being crucial for maximizing yield and purity. A notable synthetic route for a structurally related compound, 2-acetyl naphthylamine, involves the rearrangement of a ketoxime intermediate. google.comgoogle.com

In this multi-step synthesis, 2-acetonaphthone is first converted to 2-naphthyl ketoxime. The optimization of this initial step involves controlling the molar ratios of the reactants and the reaction temperature and time. For example, using a molar ratio of sodium acetate, 2-acetonaphthone, and hydroxylamine hydrochloride of 1.1:1:1.1 at 50°C for 20 minutes has been shown to produce the oxime in high yield. google.com

The table below summarizes the optimized conditions for a high-yield synthesis of 2-acetyl naphthylamine, a process that provides a strong model for the synthesis of its 1-amino isomer.

| Step | Reactants | Key Parameters | Yield | Reference |

|---|---|---|---|---|

| 1. Oximation | 2-Acetonaphthone, Hydroxylamine Hydrochloride, Sodium Acetate | Molar Ratio: 1:1.1:1.1, Solvent: Ethanol (B145695)/Water, Temp: 50°C, Time: 20 min | 99% | google.com |

| 2. Rearrangement | 2-Naphthyl Ketoxime, Polyphosphoric Acid | Temp: 70°C, Time: 2 hours | 100% | google.com |

Purity Assessment and Isolation Techniques in Organic Synthesis

The successful synthesis of this compound necessitates effective methods for its isolation from the reaction mixture and the rigorous assessment of its purity. Common techniques employed for compounds of this class include precipitation, recrystallization, and chromatography, followed by spectroscopic characterization.

Following the synthesis of 2-acetyl naphthylamine via the oxime rearrangement, a straightforward isolation technique involves pouring the reaction mixture into a large volume of water. This causes the product to precipitate as a solid. google.com The crude product can then be collected by filtration and washed with water to remove any residual acid and other water-soluble impurities. google.com

For further purification, recrystallization is a highly effective method. A reported procedure for 2-acetylnaphthylamine involves dissolving the crude solid in a mixed solvent system, such as toluene-petroleum ether (1:1), from which the pure compound crystallizes upon cooling. google.com This process is effective at removing minor impurities and affording a product with a sharp melting point.

Alternatively, column chromatography is a powerful tool for purification. For a related compound, N-(6-acetyl-1-nitronaphthalen-2-yl)acetamide, purification was achieved using a silica gel column with an eluent system of dichloromethane and ethyl acetate (10:1). nih.gov This technique is particularly useful for separating the desired product from closely related isomers or byproducts that may have formed during the reaction.

The purity of the final compound is typically assessed through a combination of physical and spectroscopic methods. These include:

Melting Point: A narrow melting point range is indicative of a high degree of purity. For 2-acetylnaphthylamine, a melting point of 113-115°C has been reported. google.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the molecular structure, confirming the presence of the acetyl and amino groups and the substitution pattern on the naphthalene ring.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic vibrational frequencies of the functional groups present, such as the N-H stretches of the amine and the C=O stretch of the ketone.

Elemental Analysis: This technique determines the elemental composition (C, H, N) of the compound, which should match the theoretical values for the expected molecular formula.

The following table provides an example of the characterization data reported for the closely related 2-acetylnaphthylamine, which serves as a benchmark for the expected data for this compound.

| Technique | Observed Data for 2-Acetylnaphthylamine | Reference |

|---|---|---|

| Melting Point | 113-115°C | google.com |

| ¹H NMR (400MHz, CDCl₃) | δ 8.09 (s, 1H), 7.69 (m, 3H), 7.46 (s, 1H, NH), 7.35 (m, 3H), 2.15 (s, 3H, CH₃) | google.com |

| IR (KBr, cm⁻¹) | ν 3283 (s), 3087 (m), 1668 (vs), 1588 (vs), 1561 (vs), 1281 (s) | google.com |

| Elemental Analysis (C₁₂H₁₁NO) | Theoretical: C, 77.81; H, 5.99; N, 7.56. Experimental: C, 77.80; H, 6.00; N, 7.55. | google.com |

Chemical Reactivity and Derivatization

Reactivity of the Primary Amino Functional Group

The primary amino group (-NH₂) attached to the naphthalene (B1677914) ring is a key center for nucleophilic reactions. Although the lone pair of electrons on the nitrogen atom is partially delocalized into the aromatic system, rendering it less basic than aliphatic amines, it remains sufficiently nucleophilic to participate in a wide range of chemical transformations. msu.edumasterorganicchemistry.com

Nucleophilic Substitution and Condensation Reactions

The nitrogen atom of the amino group possesses a lone pair of electrons, making it an effective nucleophile. savemyexams.com This allows it to readily attack electron-deficient centers in both substitution and condensation reactions. Like other primary amines, it can react with alkyl halides in nucleophilic substitution reactions, although this can lead to a mixture of primary, secondary, and tertiary amine products. libretexts.org

Of greater synthetic utility are condensation reactions with carbonyl compounds. The amino group undergoes a nucleophilic addition-elimination sequence with aldehydes and ketones. libretexts.orgyoutube.com This reaction involves the initial attack of the amine on the electrophilic carbonyl carbon, followed by the elimination of a water molecule to form a new carbon-nitrogen double bond. wjpsonline.comijfmr.com This fundamental reaction is not only crucial for forming imine derivatives but also serves as a key step in various multicomponent reactions for building complex molecular architectures. For instance, one-pot reactions involving an amine, an aldehyde, and a nucleophile like 2-naphthol (B1666908) can yield 1-aminoalkyl-2-naphthols. ijcmas.com

Formation of Imine and Schiff Base Derivatives

A hallmark reaction of primary amines is their condensation with aldehydes or ketones to form imines (C=N), commonly known as Schiff bases. wjpsonline.comijfmr.comijacskros.com This reaction is typically catalyzed by a weak acid, which protonates the carbonyl oxygen to increase its electrophilicity without fully protonating the amine nucleophile. youtube.com The reaction of 1-(1-Aminonaphthalen-2-yl)ethan-1-one with various aromatic aldehydes leads to the formation of the corresponding N-benzylidene-2-acetylnaphthalen-1-amine derivatives.

The general mechanism involves two main stages:

Nucleophilic Addition: The amino group adds to the carbonyl carbon of the aldehyde or ketone, forming a tetrahedral intermediate called a carbinolamine. ijacskros.com

Dehydration: The carbinolamine is then dehydrated (loses a molecule of water) under acidic conditions to form the stable imine product. youtube.comwjpsonline.com

These Schiff base derivatives are valuable intermediates in organic synthesis and are known to coordinate with metal ions. nih.gov

| Aldehyde/Ketone Reactant | Reaction Conditions | Product (Schiff Base) |

| Benzaldehyde | Glacial Acetic Acid, Reflux | N-Benzylidene-2-(1-amino-naphthalen-2-yl)ethanone |

| 4-Methoxybenzaldehyde | Ethanol (B145695), Catalytic Acetic Acid | N-(4-Methoxybenzylidene)-2-(1-amino-naphthalen-2-yl)ethanone |

| Acetone | Toluene, Dean-Stark Trap | N-Isopropylidene-2-(1-amino-naphthalen-2-yl)ethanone |

Table 1: Representative Schiff Base Formation Reactions

Amidation and Ureation Reactions

The primary amino group of this compound can be acylated to form amides or react with isocyanates to form ureas.

Amidation is the process of forming an amide bond. This is typically achieved by reacting the amine with a carboxylic acid derivative, such as an acyl chloride or an acid anhydride. libretexts.orgjove.com The reaction proceeds via nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl carbon of the acylating agent, leading to the displacement of a leaving group (e.g., chloride). jove.com Various methods exist for direct amidation from carboxylic acids using activating agents or catalysts like boric acid. researchgate.netacs.orgorganic-chemistry.org The resulting amide is significantly less basic and nucleophilic than the starting amine due to resonance stabilization of the nitrogen lone pair with the adjacent carbonyl group. jove.com

Ureation involves the reaction of the amino group with an isocyanate (R-N=C=O). The nucleophilic nitrogen attacks the central carbon of the isocyanate, resulting in the formation of a substituted urea derivative. This reaction is generally rapid and does not require a catalyst.

| Reagent | Functional Group Formed | Product Class |

| Acetyl Chloride | Amide | N-(2-acetylnaphthalen-1-yl)acetamide |

| Benzoic Acid (with catalyst) | Amide | N-(2-acetylnaphthalen-1-yl)benzamide |

| Phenyl Isocyanate | Urea | 1-(2-acetylnaphthalen-1-yl)-3-phenylurea |

Table 2: Amidation and Ureation Products

Reactivity of the Ethanone (B97240) (Acetyl) Functional Group

The ethanone group (-COCH₃) provides a second site of reactivity, characterized by an electrophilic carbonyl carbon and acidic α-hydrogens.

Carbonyl Reactivity and Enolization Processes

The carbonyl group (C=O) is highly polarized, with the carbon atom bearing a partial positive charge and the oxygen a partial negative charge. This makes the carbonyl carbon an electrophilic center, susceptible to attack by nucleophiles. gatech.eduallstudiesjournal.comresearchgate.net Aldehydes are generally more reactive towards nucleophiles than ketones due to lesser steric hindrance and greater partial positive charge on the carbonyl carbon. libretexts.org Reactions with strong, irreversible nucleophiles like organometallic reagents or hydrides lead to the formation of alcohols. msu.edu

The hydrogen atoms on the methyl group adjacent to the carbonyl (α-hydrogens) are acidic (pKa ≈ 19-20 in ketones). They can be removed by a base to form a resonance-stabilized intermediate known as an enolate anion. libretexts.org The enolate is an ambident nucleophile, capable of reacting at either the α-carbon or the oxygen atom. This process, known as enolization , can also be catalyzed by acid. libretexts.org The formation of the enol or enolate is a key step that allows the α-carbon to act as a nucleophile in reactions such as alkylations and aldol condensations. Enaminones, which are vinylogous amides, are versatile intermediates that can be formed from methyl ketones and are used in the synthesis of nitrogenous heterocycles. nih.gov

Annulation and Heterocyclization Reactions for New Ring Systems

The presence of both an amino group and a ketone group in an ortho-like position on the naphthalene ring makes this compound an ideal substrate for annulation and heterocyclization reactions. These reactions construct new rings, often heterocyclic, by leveraging the dual functionality of the molecule.

A classic example of such a reaction is the Friedländer annulation , which is used to synthesize quinolines. In this reaction, an ortho-aminoaryl aldehyde or ketone condenses with a compound containing an α-methylene group adjacent to a carbonyl. For this compound, the intramolecular reactivity allows it to react with various reagents to form fused polycyclic aromatic systems. For example, reaction with another ketone or an α-methylene nitrile can lead to the formation of benzo[h]quinoline derivatives.

These heterocyclization reactions are powerful tools for the synthesis of complex nitrogen-containing ring systems, which are common motifs in pharmaceuticals and functional materials. amanote.comresearchgate.net The specific product formed often depends on the reaction partner and the catalytic conditions employed.

| Reaction Type | Reagent | Resulting Heterocyclic System |

| Friedländer Annulation | Cyclohexanone | Benzo[h]quinolines |

| Combes Quinoline Synthesis | β-Diketone | Substituted Benzo[h]quinolines |

| Condensation/Cyclization | Malononitrile | Aminobenzo[h]quinolinecarbonitriles |

Table 3: Representative Heterocyclization Reactions

Electrophilic and Nucleophilic Aromatic Substitution Patterns on the Naphthalene Core

The naphthalene ring system is inherently more reactive towards electrophilic aromatic substitution than benzene due to its lower resonance energy. The position of substitution on the naphthalene core of this compound is directed by the electronic effects of the existing amino and acetyl groups.

Electrophilic Aromatic Substitution:

In electrophilic aromatic substitution reactions, the amino group (-NH₂) at the C1 position is a potent activating group and directs incoming electrophiles to the ortho and para positions. Conversely, the acetyl group (-COCH₃) at the C2 position is a deactivating group and a meta-director. Given their adjacent positions on the same ring, their directing effects are in opposition.

The powerful activating and ortho-, para- directing influence of the amino group is generally expected to dominate the substitution pattern. Therefore, electrophilic attack is most likely to occur at the C4 position (para to the amino group) and to a lesser extent at the C3 position (ortho to the amino group and meta to the acetyl group). The C4 position is sterically more accessible and electronically favored by the strong resonance donation from the amino group. Substitution at other positions is generally not favored due to the deactivating effect of the acetyl group and less favorable resonance stabilization of the intermediates.

| Position on Naphthalene Core | Predicted Reactivity towards Electrophiles | Directing Influence |

| C3 | Moderately Favored | ortho to -NH₂, meta to -COCH₃ |

| C4 | Highly Favored | para to -NH₂ |

| C5 | Disfavored | - |

| C6 | Disfavored | - |

| C7 | Disfavored | - |

| C8 | Disfavored | ortho to -NH₂ (sterically hindered) |

Nucleophilic Aromatic Substitution:

Nucleophilic aromatic substitution on the naphthalene core of this compound is generally less favorable than electrophilic substitution unless the ring is further activated by strong electron-withdrawing groups or if a good leaving group is present. The inherent electron-rich nature of the aminonaphthalene system makes it resistant to attack by nucleophiles. Such reactions would typically require harsh conditions or the presence of a leaving group (like a halide) at a position activated by an electron-withdrawing group.

Derivatization Strategies for Advanced Molecular Probes and Functional Materials

The functional groups of this compound offer several avenues for derivatization to create molecules with specialized properties for use as molecular probes and in functional materials.

Derivatization via the Amino Group:

The primary amino group is a key site for derivatization. One common strategy is diazotization , where the amino group is converted to a diazonium salt. This diazonium salt can then undergo coupling reactions with electron-rich aromatic compounds, such as phenols and anilines, to form highly colored azo dyes . These dyes can serve as functional materials in textiles and as colorimetric sensors. nih.govmasterorganicchemistry.com For instance, the diazotization of similar aminonaphthol compounds has been used to synthesize acid dyes with good fastness properties on fabrics like nylon. organic-chemistry.orgnih.gov

The amino group can also react with various electrophiles to form amides, sulfonamides, and imines. This allows for the introduction of a wide range of functionalities, including fluorophores, biotin tags for biological applications, or polymerizable groups for incorporation into functional materials.

Derivatization involving the Acetyl Group and Naphthalene Core:

The acetyl group can be a precursor for the synthesis of more complex heterocyclic systems. For example, related acetylnaphthalene compounds can be converted into enaminones , which are versatile intermediates for the synthesis of pyrazoles, pyrimidines, and other heterocyclic structures. docbrown.info These heterocyclic derivatives often exhibit interesting photophysical or biological properties, making them suitable for development as molecular probes or pharmacologically active agents.

Furthermore, the naphthalene core itself can be functionalized, as discussed in the substitution section, to introduce additional groups that can tune the electronic and photophysical properties of the molecule. This can be exploited in the design of fluorescent probes where the naphthalene moiety acts as the core fluorophore.

Strategies for Molecular Probes and Functional Materials:

| Derivatization Strategy | Reagents/Conditions | Potential Application |

| Diazotization of Amino Group | NaNO₂, HCl; then coupling with an aromatic compound | Azo dyes for textiles and sensors nih.govmasterorganicchemistry.com |

| Acylation of Amino Group | Acyl chlorides, Anhydrides | Functionalized amides, attachment of fluorophores |

| Formation of Enaminone | Dimethylformamide dimethyl acetal (DMFDMA) | Synthesis of heterocyclic compounds (e.g., pyrazoles, pyrimidines) docbrown.info |

| Electrophilic Substitution on the Naphthalene Core | Nitrating agents, Halogens, Sulfonating agents | Introduction of functional groups to tune properties |

By strategically employing these derivatization pathways, this compound can serve as a valuable building block for the creation of a diverse range of advanced materials and molecular tools.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT calculations are used to determine the optimized geometry, electronic orbitals, and charge distribution of the compound.

Geometry optimization is a computational process to find the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. For 1-(1-Aminonaphthalen-2-yl)ethan-1-one, DFT methods, such as those employing the B3LYP functional with a 6-311G(d,p) or similar basis set, are typically used to perform this optimization researchgate.net.

A key structural feature of this molecule is the potential for an intramolecular hydrogen bond between one of the hydrogen atoms of the C1 amino group (-NH₂) and the oxygen atom of the C2 acetyl group (C=O). This interaction would lead to the formation of a stable six-membered ring, significantly influencing the molecule's conformation. In related compounds, such as 1-(6-amino-5-nitronaphthalen-2-yl)ethanone, intramolecular hydrogen bonds have been shown to stabilize a nearly coplanar arrangement between the substituent groups and the naphthalene (B1677914) ring system nih.gov. A similar planar and stabilized conformation would be predicted for this compound.

Frontier Molecular Orbital (FMO) theory is a fundamental application of molecular orbital theory for describing and predicting chemical reactivity wikipedia.org. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor (nucleophile), while the LUMO acts as an electron acceptor (electrophile) libretexts.orgyoutube.com.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. A small gap suggests the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO.

For this compound, the HOMO is expected to be localized primarily over the electron-rich aminonaphthalene ring, while the LUMO would be concentrated on the electron-withdrawing acetyl group and the adjacent carbon atoms. DFT calculations on analogous structures provide representative energy values. For instance, calculations on 1-(6-amino-5-nitronaphthalen-2-yl)ethanone using the B3LYP-D3BJ/def2-TZVP level of theory determined a HOMO-LUMO gap of 3.765 eV nih.govnih.gov.

| Orbital | Energy (eV) | Characteristic |

|---|---|---|

| HOMO | -6.217 | Electron Donor (Nucleophilic) |

| LUMO | -2.452 | Electron Acceptor (Electrophilic) |

| HOMO-LUMO Gap (ΔE) | 3.765 | Indicator of Chemical Reactivity and Stability |

The Molecular Electrostatic Potential (ESP) surface map is a visual tool used to understand the charge distribution within a molecule and predict its reactive sites researchgate.net. The ESP map illustrates regions of positive and negative electrostatic potential, which are crucial for identifying sites for nucleophilic and electrophilic attack.

For this compound, the ESP map would show:

Negative Potential (Red/Yellow): This region, indicating electron richness, would be concentrated around the highly electronegative oxygen atom of the acetyl group. This site is susceptible to electrophilic attack.

Positive Potential (Blue): This region, indicating electron deficiency, would be located around the hydrogen atoms of the amino group, making them potential hydrogen bond donors.

Neutral/Intermediate Potential (Green): The naphthalene ring would display a delocalized π-electron system, with its potential influenced by the attached amino and acetyl groups.

Such maps are generated from DFT calculations and are instrumental in predicting how the molecule will interact with other polar molecules, receptors, or ions researchgate.net.

Quantum Chemical Calculations of Reactivity Descriptors and Reaction Pathways

The energies of the frontier orbitals (HOMO and LUMO) are used to calculate global reactivity descriptors, which quantify the chemical reactivity and stability of a molecule. These descriptors are derived from conceptual DFT and provide a quantitative basis for the principles described by FMO theory.

Key reactivity descriptors include:

Ionization Potential (I): The energy required to remove an electron. Approximated as I ≈ -E(HOMO).

Electron Affinity (A): The energy released when an electron is added. Approximated as A ≈ -E(LUMO).

Electronegativity (χ): The ability of a molecule to attract electrons. Calculated as χ = (I + A) / 2.

Chemical Hardness (η): The resistance to change in electron distribution. Calculated as η = (I - A) / 2. A harder molecule has a larger HOMO-LUMO gap.

Chemical Softness (S): The inverse of hardness (S = 1/η). A softer molecule is more reactive.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons. Calculated as ω = χ² / (2η).

These descriptors help classify the molecule's reactivity profile—for instance, whether it is likely to act as a strong electrophile or nucleophile in chemical reactions.

| Descriptor | Formula | Calculated Value (eV) |

|---|---|---|

| Ionization Potential (I) | -E(HOMO) | 6.217 |

| Electron Affinity (A) | -E(LUMO) | 2.452 |

| Electronegativity (χ) | (I+A)/2 | 4.335 |

| Chemical Hardness (η) | (I-A)/2 | 1.883 |

| Electrophilicity Index (ω) | χ²/(2η) | 4.991 |

Theoretical Photophysical Studies and Excited State Dynamics

Computational methods are essential for exploring the behavior of molecules upon absorption of light. Time-Dependent Density Functional Theory (TD-DFT) is a common method used to calculate the electronic excited states of molecules, predicting their absorption spectra and photophysical properties researchgate.net.

For this compound, which contains both an electron-donating group (-NH₂) and an electron-withdrawing group (-COCH₃) on a conjugated naphthalene system, interesting photophysical phenomena such as Intramolecular Charge Transfer (ICT) may occur in the excited state mdpi.com. Upon photoexcitation, an electron can be promoted from a HOMO localized on the amino-naphthalene part to a LUMO localized on the acetyl part, creating a charge-separated excited state with a large dipole moment.

Furthermore, computational studies can investigate potential excited-state deactivation pathways, such as fluorescence, phosphorescence, and non-radiative decay channels. In related amino-naphthol systems, phenomena like excited-state intramolecular proton transfer (ESIPT) have been observed rsc.orgnih.gov. Theoretical calculations can map the potential energy surfaces of the ground and excited states to determine the feasibility and barriers of such processes rsc.orgnih.gov.

Molecular Modeling of Intermolecular and Intramolecular Interactions

Molecular modeling extends beyond single molecules to study how they interact with each other and their environment. For this compound, this includes analyzing both intramolecular and intermolecular forces.

Intramolecular Interactions: As noted in the geometry optimization, a significant intramolecular hydrogen bond between the amino and acetyl groups is predicted. The strength and nature of this and other weak interactions can be analyzed using the Quantum Theory of Atoms in Molecules (QTAIM), which examines the topology of the electron density to identify and characterize chemical bonds and non-covalent interactions nih.gov.

Intermolecular Interactions: In a solid or aggregated state, molecules of this compound would interact via non-covalent forces. Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify these intermolecular interactions in a crystal lattice nih.govnih.gov. This method maps the regions of close contact between neighboring molecules, allowing for the decomposition of the crystal packing into contributions from different types of interactions, such as:

N-H···O hydrogen bonds between the amino group of one molecule and the acetyl oxygen of another.

π-π stacking interactions between the aromatic naphthalene rings.

C-H···π interactions.

van der Waals forces.

Studies on similar crystal structures show that hydrogen bonding and π-π stacking are often the dominant forces directing the three-dimensional molecular assembly nih.govnih.gov.

Applications in Chemical Synthesis and Materials Science

Role as a Key Intermediate in the Synthesis of Complex Organic Molecules

1-(1-Aminonaphthalen-2-yl)ethan-1-one and its structural relatives, such as aminoalkyl naphthols, are recognized as significant intermediates in organic synthesis. orientjchem.orgnih.gov Their value lies in their capacity to be transformed into a variety of biologically active compounds and complex molecular architectures. The presence of both an amino group and a keto group on the naphthalene (B1677914) ring system allows for diverse chemical modifications.

These intermediates are particularly useful in multicomponent reactions, which are efficient processes that combine three or more reactants in a single step to form a complex product. orientjchem.orgnih.govijcmas.com For instance, derivatives like 1-amidoalkyl-2-naphthols are synthesized through one-pot condensation reactions involving an aldehyde, a naphthol derivative, and an amide. nih.govresearchgate.net These amidoalkyl naphthols can then be readily converted to the corresponding 1-aminoalkyl-2-naphthol derivatives via amide hydrolysis. orientjchem.orgnih.gov The operational simplicity, good yields, and often environmentally benign conditions (such as solvent-free or microwave-assisted reactions) make these synthetic routes highly attractive. nih.govijcmas.com

Enaminones, which share the N-C=C-C=O structural motif with this compound, are well-established versatile building blocks for the synthesis of alkaloids and other heterocyclic compounds. nih.govpsu.edu The reactivity of this functional group array, possessing both nucleophilic and electrophilic centers, enables its participation in a wide array of chemical transformations to construct complex ring systems. nih.gov

Building Block for Fluorescent Molecular Probes and Dyes

The naphthalene core is a well-known fluorophore, and its derivatives are extensively used in the development of fluorescent tools for chemical and biological research. nih.govnih.goved.ac.ukuark.edu The inherent fluorescence of the naphthalene system, combined with the electronic influence of the amino and acetyl substituents in this compound, makes it an excellent starting point for creating sophisticated molecular probes and dyes. nih.govresearchgate.net These probes are designed to report on their local environment through changes in their fluorescence properties, enabling the study of complex biological processes at a molecular level. ed.ac.uk

A significant application of aminonaphthalene derivatives is in the construction of push-pull chromophores, also known as donor-π-acceptor (D-π-A) systems. nih.govnih.gov In these molecules, an electron-donating group (the "push" component) and an electron-accepting group (the "pull" component) are connected by a π-conjugated spacer. nih.govrsc.org This architecture results in an intramolecular charge transfer (ICT) upon photoexcitation, which is fundamental to their unique optical properties. nih.govrsc.org

The amino group on the naphthalene ring serves as an effective electron donor. By coupling this donor moiety with various electron acceptors through a π-conjugated bridge, a diverse library of dyes can be synthesized. researchgate.netnih.gov The Knoevenagel condensation is a common reaction used to link the donor fragment to an acceptor. nih.gov The choice of the donor, acceptor, and the π-linker allows for fine-tuning of the molecule's absorption and emission wavelengths, as well as other photophysical properties. rsc.orgrsc.org For example, a series of push-pull chromophores has been developed using a 1H-cyclopenta[b]naphthalene-1,3(2H)-dione moiety as the electron-withdrawing group, demonstrating how modifications to the naphthalene scaffold can lead to materials with potential for optoelectronic applications. researchgate.netnih.gov

| Donor Moiety (Derived from) | π-Linker | Acceptor Moiety | Resulting System | Application Area |

| Aminonaphthalene | Varies (e.g., vinyl, phenyl) | Cyano, Dione, Benzothiadiazole | Donor-π-Acceptor (D-π-A) | Optoelectronics, NLO |

| Pyrene | Varies | TCF, TNF | Push-Pull Dye | Photopolymerization |

| 3-Alkoxythiophene | Benzothiadiazole | Cyano | Donor-Acceptor-Donor (D-A-D) | Low Band Gap Polymers |

Table 1: Examples of Donor-π-Acceptor Systems based on Naphthalene and related scaffolds.

Solvatochromism is the phenomenon where the color of a substance changes with the polarity of the solvent. uc.pt Push-pull dyes derived from aminonaphthalene structures often exhibit strong positive solvatochromism, meaning their fluorescence emission shifts to longer wavelengths (a red-shift) as the solvent polarity increases. researchgate.netnih.govmdpi.com This occurs because the excited state of these molecules is more polar than the ground state due to the intramolecular charge transfer. A polar solvent stabilizes the polar excited state more effectively than the ground state, thus lowering the energy gap for fluorescence. uc.ptresearchgate.net

The solvatochromic behavior of these dyes makes them excellent probes for characterizing the polarity of their microenvironment. researchgate.netnih.gov For example, they can be used to study the hydrophobic and hydrophilic regions of large biomolecules or the properties of complex supramolecular systems. researchgate.netnih.gov The relationship between the spectral shift and solvent polarity can be quantified using models like the Lippert-Mataga equation, which relates the Stokes shift to the dipole moments of the molecule in its ground and excited states and the properties of the solvent. researchgate.netnih.gov

| Compound Family | Solvatochromic Shift | Correlation with Solvent Polarity | Underlying Mechanism | Reference |

| Naphthalene-based Push-Pull Dyes | Positive (Red-shift) | Emission wavelength increases with solvent polarity (e.g., ET(30) scale) | Stabilization of the more polar ICT excited state in polar solvents | researchgate.net, nih.gov |

| Isocyanonaphthol Derivatives | Positive (Red-shift) | Absorption and emission spectra shift to longer wavelengths in more polar solvents | Internal Charge Transfer (ICT) | researchgate.net, nih.gov, mdpi.com |

| Benzylidene Aniline Schiff Base | Reversal (Positive and Negative) | Dependent on solvent H-bond abilities and polarizability | Change in dominant solvent effects | uc.pt |

Table 2: Summary of Solvatochromic Properties of Naphthalene Derivatives and Related Dyes.

Precursor for the Synthesis of Radiolabeled Chemical Tools

The structural framework of this compound is found in important radiolabeled molecules used in biomedical imaging, particularly Positron Emission Tomography (PET). PET is a powerful non-invasive imaging technique that uses molecules labeled with positron-emitting radioisotopes to visualize and quantify physiological processes in vivo.

A prominent example is the PET imaging probe [18F]FDDNP (2-(1-{6-[(2-[18F]fluoroethyl)(methyl)amino]-2-naphthyl}ethylidene)malononitrile). researchgate.net This molecule is a fluorinated analog of DDNP (2-(1,1-dicyanopropenyl-2)-6-dimethylaminonaphthalene) and is used for imaging amyloid-β plaques and tau neurofibrillary tangles in the brains of patients with Alzheimer's disease. researchgate.net The core structure of FDDNP is closely related to this compound.

The synthesis of [18F]FDDNP involves the radiofluorination of a suitable precursor, typically a tosyloxy- or other leaving group-substituted derivative. researchgate.netnih.gov The introduction of the fluorine-18 (B77423) (18F) radioisotope is a critical step, often achieved through nucleophilic substitution. nih.gov Automated synthesis modules are frequently employed to handle the radioactivity safely and ensure high radiochemical yield and purity. researchgate.net

The process of isotopic labeling requires specific chemical transformations to incorporate the radioisotope into the target molecule. For fluorine-18, this typically involves a nucleophilic fluorination reaction. A precursor molecule is designed with a good leaving group (like tosylate) at the position where the 18F is to be introduced. nih.gov

The radiosynthesis process generally involves:

Production of [18F]fluoride ion via a cyclotron.

Activation of the [18F]fluoride using a phase-transfer catalyst, such as a potassium-Kryptofix 2.2.2 complex.

Reaction of the activated [18F]fluoride with the precursor molecule in an organic solvent at an elevated temperature. nih.govnih.gov

Purification of the resulting radiolabeled product, usually by High-Performance Liquid Chromatography (HPLC). nih.gov

Formulation of the final product in a sterile, injectable solution for administration. nih.gov

This multi-step process, from precursor synthesis to final formulation, highlights the crucial role of the underlying chemical scaffold in the development of effective radiolabeled tools for medical imaging. nih.gov

Ligand Design in Coordination Chemistry and Catalysis

The molecular structure of this compound, featuring a primary amine and a ketone group on adjacent positions of a naphthalene ring, presents an ideal scaffold for the synthesis of Schiff base ligands. The condensation reaction of the primary amine with various aldehydes or ketones can yield a diverse library of ligands with different steric and electronic properties. chemijournal.comscispace.com These Schiff base ligands, typically containing N and O donor atoms, are excellent chelating agents for a wide range of transition metal ions. nih.govbohrium.com

The resulting metal complexes can adopt various coordination geometries, such as square-planar, tetrahedral, or octahedral, depending on the metal ion and the specific structure of the Schiff base ligand. orientjchem.org This versatility in coordination allows for the fine-tuning of the electronic and steric environment around the metal center, which is a crucial aspect of designing efficient catalysts. ijarst.inbac-lac.gc.ca

The synthesis of metal-ligand coordination complexes with Schiff bases derived from this compound would typically involve a two-step process. First, the Schiff base ligand is synthesized by the condensation of this compound with a suitable aldehyde or ketone. chemijournal.com This reaction is often carried out in a solvent like ethanol (B145695) or methanol (B129727) and may be catalyzed by a small amount of acid. mdpi.com

In the second step, the synthesized Schiff base ligand is reacted with a metal salt (e.g., chlorides, acetates, or nitrates of transition metals like copper, nickel, cobalt, or zinc) in an appropriate solvent. orientjchem.org The resulting metal complex precipitates out of the solution and can be isolated by filtration. The stoichiometry of the resulting complexes (metal-to-ligand ratio) can vary, leading to mononuclear or polynuclear structures. scispace.comdntb.gov.ua

Table 1: Hypothetical Metal Complexes with Schiff Base Ligands Derived from this compound

| Metal Ion | Potential Coordination Geometry | Potential Ligand Type |

| Cu(II) | Square Planar, Distorted Octahedral | Bidentate (N,O), Tridentate (N,N,O) |

| Ni(II) | Square Planar, Octahedral | Bidentate (N,O), Tetradentate (N2,O2) |

| Co(II) | Tetrahedral, Octahedral | Bidentate (N,O), Tridentate (N,N,O) |

| Zn(II) | Tetrahedral | Bidentate (N,O), Tetradentate (N2,O2) |

Note: This table is illustrative and based on the coordination behavior of similar Schiff base ligands.

Metal complexes derived from Schiff bases are renowned for their catalytic activity in a wide array of organic transformations. nih.govbohrium.comresearchgate.net These reactions include oxidations, reductions, C-C coupling reactions, and polymerization, among others. researchgate.net The catalytic efficiency of these complexes is influenced by factors such as the nature of the metal ion, the coordination geometry, and the electronic and steric properties of the Schiff base ligand. scispace.com

For instance, copper(II) Schiff base complexes have been widely studied as catalysts for various oxidation reactions. orientjchem.org Nickel(II) complexes have shown promise in cross-coupling reactions, while cobalt(II) complexes can be effective in both oxidation and reduction reactions. scirp.org

To evaluate the catalytic activity of hypothetical complexes derived from this compound, a series of standard catalytic tests would be performed. The chosen reaction would depend on the metal ion and the ligand design. The efficiency of the catalyst would be assessed by monitoring the reaction progress using techniques like gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the conversion of the substrate and the selectivity for the desired product.

Table 2: Potential Catalytic Applications for Metal Complexes of Schiff Bases Derived from this compound

| Metal Complex Type | Potential Catalytic Reaction | Example Substrate | Example Product |

| Copper(II) Complex | Oxidation of Alcohols | Benzyl alcohol | Benzaldehyde |

| Nickel(II) Complex | Suzuki Cross-Coupling | Phenylboronic acid and Iodobenzene | Biphenyl |

| Cobalt(II) Complex | Reduction of Nitroarenes | Nitrobenzene | Aniline |

| Palladium(II) Complex | Heck Coupling | Styrene and Iodobenzene | Stilbene |

Note: This table presents potential applications based on the known catalytic activities of similar Schiff base complexes and is for illustrative purposes only.

Emerging Research Perspectives

Development of Novel and Sustainable Synthetic Routes with Enhanced Selectivity

The synthesis of substituted aminonaphthalenes is moving beyond traditional methods towards more sophisticated and environmentally benign strategies. A primary focus is on the development of one-pot, multicomponent reactions that maximize efficiency by combining several synthetic steps without isolating intermediates. arcjournals.org These approaches not only save time and resources but also minimize waste.

Green chemistry principles are central to modern synthetic design. Researchers are exploring methods like "Grindstone Chemistry," a solvent-free approach where reactions are carried out by grinding solid reactants together, often with a catalyst. ijcmas.com This technique is energy-efficient and significantly reduces the use of volatile organic solvents. ijcmas.com The use of sustainable and recyclable catalysts, such as sulfonic acid-functionalized carbon (SO3H-carbon), is another key trend, offering an eco-friendly alternative to conventional acid catalysts for producing related amidoalkyl naphthols. arcjournals.org

Future work will likely concentrate on achieving high regioselectivity, ensuring that functional groups are installed at the desired positions on the naphthalene (B1677914) core with high precision. This can be accomplished through the design of novel catalyst systems and a deeper understanding of reaction mechanisms.

Table 1: Comparison of Modern Synthetic Strategies for Naphthol Derivatives

| Synthetic Strategy | Key Features | Catalyst Examples | Advantages |

|---|---|---|---|

| Multicomponent Reactions (e.g., Betti Reaction) | One-pot synthesis of complex molecules from three or more starting materials. nih.gov | None (or acid/base catalyst) | High atom economy, operational simplicity, reduced waste. nih.gov |

| Grindstone Chemistry | Solvent-free reaction conditions performed by grinding solids. ijcmas.com | Methane Sulphonic Acid ijcmas.com | Energy efficient, rapid, environmentally friendly. ijcmas.com |

| Sustainable Catalysis | Use of recyclable, non-toxic catalysts. arcjournals.org | SO3H-carbon arcjournals.org | Eco-friendly, reusable catalyst, high product yields. arcjournals.org |

| Tandem Reactions | Multiple bond-forming events occur in a single sequence. researchgate.net | Palladium on activated carbon researchgate.net | Efficient construction of complex polycyclic structures. researchgate.net |

Exploration of Advanced Derivatization for Tailored Chemical and Spectroscopic Functionalities

The functional versatility of the 1-(1-Aminonaphthalen-2-yl)ethan-1-one scaffold makes it an excellent candidate for derivatization. By strategically modifying the amino (-NH2) and acetyl (-C(O)CH3) groups, researchers can fine-tune the molecule's electronic and photophysical properties.

For instance, studies on related 1-aminonaphthalene systems show that substitution significantly alters the molecule's interaction with light. The introduction of an amino group causes a substantial red shift (a shift to longer wavelengths) in the absorption spectrum compared to unsubstituted naphthalene. researchgate.net Further derivatization could lead to the development of novel fluorophores or chemical sensors. Research on silyl-substituted naphthalene derivatives demonstrates that introducing groups like trimethylsilyl (B98337) can cause bathochromic shifts in absorption maxima and enhance fluorescence intensities. mdpi.comresearchgate.net This suggests that similar modifications to this compound could be used to create materials with tailored spectroscopic properties for applications in imaging and materials science.

Future research will focus on creating a library of derivatives and systematically mapping how different functional groups impact their absorption, emission, and quantum yields.

Table 2: Spectroscopic Properties of 1-Aminonaphthalene

| Property | Observation | Implication |

|---|---|---|

| S1←S0 Transition | Red-shifted by nearly 2000 cm⁻¹ compared to naphthalene. researchgate.net | The amino group significantly lowers the energy gap between the ground and first excited states. |

| Polarization | Mainly b-axis polarized, unlike other 1-substituted naphthalenes. researchgate.net | Indicates a reversal of the ¹La and ¹Lb electronic states upon amino substitution. researchgate.net |

| S0 State Geometry | The nitrogen atom is pyramidally distorted, and the -NH2 group is rotated. researchgate.net | The ground state is non-planar at the amino group. |

| S1 State Geometry | The C–NH2 bond length is reduced, and the -NH2 group becomes flatter upon excitation. researchgate.net | The molecule undergoes a significant geometric change in the excited state. |

In-depth Mechanistic Studies of Complex Chemical Transformations

Understanding the precise step-by-step mechanisms of reactions involving this compound is crucial for controlling reaction outcomes and designing new transformations. The molecule contains an enaminone-like motif (an amino group conjugated with a carbonyl group), which is a highly versatile functional group in organic synthesis. nih.gov

Mechanistic studies often involve a combination of experimental techniques, such as kinetic analysis and the isolation of intermediates, along with computational modeling. For example, in related multicomponent reactions for the synthesis of 1-aminoalkyl-2-naphthols, a plausible mechanism involves the in-situ formation of an o-quinone methide (o-QM) intermediate from the reaction of 2-naphthol (B1666908) and an aldehyde. ijcmas.com The amine then adds to this highly reactive intermediate to form the final product. ijcmas.com

Research into the reactivity of the enaminone portion of 1-acetylnaphthalene derivatives shows they can react with various reagents to form complex heterocyclic structures like pyrazoles and pyrimidines. nih.gov The initial step often involves the formation of a nitrilimine intermediate which then undergoes cyclization. nih.gov In-depth studies of these pathways will enable chemists to predict and control the synthesis of a wide array of new compounds derived from this compound.

Predictive Computational Models for Structure-Reactivity Relationships and Material Design

Computational chemistry is becoming an indispensable tool for predicting the properties and reactivity of molecules before they are synthesized in the lab. For compounds like this compound, computational models can provide profound insights into structure-property relationships.

Using techniques like Density Functional Theory (DFT), researchers can calculate the molecule's electronic structure, molecular orbital energies (HOMO-LUMO gap), and optimal geometry. These calculations can help explain observed spectroscopic properties and predict how the molecule will react with other chemical species. researchgate.net

Furthermore, in silico studies, including molecular docking and molecular dynamics, can predict how these molecules might interact with biological targets, such as enzymes or receptors. nih.gov For example, computational screening of related aminobenzylnaphthols has been used to identify their potential as anticancer agents by predicting their ability to inhibit specific proteins like cyclin-dependent kinase 2 (CDK2). nih.gov Such predictive models can accelerate the discovery of new materials and therapeutic agents by prioritizing the most promising candidates for synthesis and experimental testing.

Future directions will involve the development of more accurate and efficient computational methods and the use of machine learning and artificial intelligence to screen vast virtual libraries of derivatives for desired properties, guiding the design of next-generation functional materials.

Q & A

Basic: What are the optimal synthetic routes for preparing 1-(1-Aminonaphthalen-2-yl)ethan-1-one, and how can reaction yields be improved?

Methodological Answer:

The compound is typically synthesized via Friedel-Crafts acylation or modified Nencki reactions. For example, a modified Nencki method involves refluxing 1-aminonaphthalene derivatives with glacial acetic acid in the presence of ZnCl₂ as a catalyst . Key factors for yield optimization include:

- Catalyst concentration : Excess ZnCl₂ may lead to side reactions; a molar ratio of 1:1.2 (substrate:catalyst) is recommended.

- Reaction time : Prolonged reflux (>8 hours) improves acylation efficiency but risks decomposition.

- Solvent choice : Ethanol or dichloromethane minimizes byproduct formation compared to polar aprotic solvents.

Post-synthesis, purification via recrystallization (ethanol/water) or column chromatography (silica gel, hexane:ethyl acetate) enhances purity .

Advanced: How can researchers resolve contradictory spectral data (e.g., NMR vs. X-ray) for this compound’s structure?

Methodological Answer:

Discrepancies between NMR and crystallographic data often arise from dynamic equilibria (e.g., keto-enol tautomerism) or crystallographic packing effects. To address this:

Re-examine reaction conditions : Ensure the compound is not undergoing hydrolysis or oxidation during isolation .

Use complementary techniques :

- HSQC NMR : Correlates [¹H] and [¹³C] signals to confirm connectivity (e.g., distinguishing aromatic protons from amine groups) .

- X-ray crystallography : Resolve ambiguity by determining bond lengths (e.g., C=O at ~1.22 Å) and hydrogen-bonding networks (e.g., amine-to-ketone interactions) .

Computational validation : Compare experimental data with DFT-calculated NMR shifts (using Gaussian or ORCA) .

Advanced: What strategies are effective in elucidating the compound’s mechanism of action in biological systems?

Methodological Answer:

Mechanistic studies require integration of computational and experimental approaches:

Molecular docking : Screen against protein databases (e.g., PDB) to identify potential targets (e.g., kinases or GPCRs). Use AutoDock Vina with AMBER force fields to predict binding affinities .

In vitro assays :

- Enzyme inhibition : Measure IC₅₀ values via fluorometric or colorimetric assays (e.g., NADH depletion for oxidoreductases) .

- Cellular uptake : Quantify intracellular concentrations using LC-MS/MS after treating cell lines (e.g., HeLa or HEK293).

Mutagenesis studies : Validate target engagement by comparing wild-type and mutant protein responses .

Basic: Which spectroscopic techniques are most reliable for characterizing this compound’s purity?

Methodological Answer:

A multi-technique approach is essential:

- ¹H NMR : Identify amine protons (δ 5.2–6.0 ppm) and aromatic protons (δ 7.1–8.3 ppm). Integration ratios confirm stoichiometry .

- HPLC-MS : Use a C18 column (acetonitrile/water + 0.1% formic acid) to detect impurities (<0.5% area).

- FT-IR : Confirm carbonyl (C=O stretch at ~1680 cm⁻¹) and amine (N-H bend at ~1600 cm⁻¹) groups .

Advanced: How should researchers address contradictory biological activity data across studies?

Methodological Answer:

Contradictions often stem from assay variability or compound stability issues. Mitigation strategies include:

Standardize assay conditions :

- Use identical cell lines, passage numbers, and serum concentrations.

- Control for solvent effects (e.g., DMSO ≤0.1% v/v).

Stability testing :

- Monitor compound degradation via accelerated stability studies (40°C/75% RH for 4 weeks) .

- Confirm bioactivity retention using LC-MS and dose-response curves.

Meta-analysis : Pool data from multiple studies and apply statistical models (e.g., random-effects meta-regression) to identify confounding variables .

Advanced: What are best practices for refining the crystal structure of this compound using SHELXL?

Methodological Answer:

For high-resolution refinement:

Data collection : Use a Bruker D8 Venture diffractometer (Mo Kα, λ = 0.71073 Å) at 100 K .

SHELXL parameters :

- Thermal factors : Anisotropic refinement for non-H atoms; isotropic for H atoms.

- Hydrogen bonding : Restrain N-H⋯O distances (e.g., 2.8–3.0 Å) using AFIX commands .

Validation : Check R-factor convergence (R₁ < 5%) and validate geometry with PLATON .

Basic: What solvent systems are optimal for chromatographic purification of this compound?

Methodological Answer:

- Normal-phase silica gel : Hexane:ethyl acetate (3:1 to 1:1) effectively separates polar byproducts.

- Reverse-phase C18 : Methanol:water (70:30) with 0.1% TFA improves resolution for charged impurities .

Advanced: How can researchers leverage computational chemistry to predict this compound’s reactivity?

Methodological Answer:

Reactivity mapping :

- Use Fukui indices (calculated via Gaussian) to identify nucleophilic (amine) and electrophilic (carbonyl) sites .

Transition-state modeling :

Solvent effects : Include PCM or SMD models to account for ethanol/water solvation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.